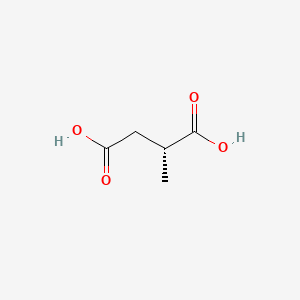
(R)-(+)-Methylsuccinic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (R)-(+)-Methylsuccinic acid and its derivatives involves complex chemical procedures. For instance, chiral triorganotin(IV) complexes have been prepared using (R)-(+)-Methylsuccinic acid as a foundational component. These complexes, characterized by various spectroscopic methods, reveal intricate network structures, showcasing the acid's versatility in forming metal–organic frameworks (Ma, Zhang, & Zhang, 2012).
Molecular Structure Analysis
The molecular structure of (R)-(+)-Methylsuccinic acid has been closely analyzed through spectroscopic measurements, including infrared and Raman spectral analysis. These studies have indicated the presence of inter-molecular hydrogen bonding, a characteristic that significantly influences the compound's chemical behavior and interactions (Tonannavar, Chavan, & Yenagi, 2016).
Chemical Reactions and Properties
(R)-(+)-Methylsuccinic acid participates in various chemical reactions, contributing to the formation of complex structures with distinct properties. Its role in synthesizing triorganotin(IV) complexes highlights its reactivity and ability to bind with metals, forming structures with potential antitumor activities (Ma, Zhang, & Zhang, 2012).
Physical Properties Analysis
The physical properties of (R)-(+)-Methylsuccinic acid, such as its phase behavior and thermal characteristics, have been studied in the context of hydrogen bonded ferroelectric liquid crystals (HBFLC). These studies have provided insights into the compound's potential applications in photonic devices, showcasing how its physical properties can be tailored for specific applications (Subhasri et al., 2018).
Chemical Properties Analysis
The chemical properties of (R)-(+)-Methylsuccinic acid, such as its ability to form hydrogen bonds and contribute to the stabilization of complex molecular structures, have been explored through detailed theoretical and experimental analyses. These properties are crucial for understanding the compound's behavior in various chemical environments and its potential for creating novel materials (Subhasri et al., 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis of Organometallic Compounds : (R)-(+)-Methylsuccinic acid has been used in the preparation of organometallic compounds like bis(triorganostannyl) esters. Such compounds are studied for their structural properties in solid states, using spectroscopic methods like IR and Mossbauer spectroscopy (Samuel-Lewis et al., 1992).
Determination of Absolute Configuration : It has been employed in the elucidation of the absolute configuration of other organic compounds. For instance, the configuration of dehydrodiconiferyl alcohol was determined using (R)-(+)-methylsuccinic acid, providing insights into the stereochemistry of natural compounds (Hirai et al., 1994).
Crystal and Molecular Structure Studies : The acid has been subject to structural analysis, revealing details about its crystal and molecular structures. Such studies are crucial for understanding the physical and chemical properties of the compound (Schouwstra, 1973).
Conformational Analysis : Research has been conducted on the conformational aspects of methylsuccinic acid, exploring how its structure changes with pH and analyzing its 1H NMR and Circular Dichroism (CD) spectra (Rétey et al., 1979).
Catalytic Applications : It's used in catalytic processes, such as the asymmetric hydrogenation of itaconic acid to produce (S)-(−)-methylsuccinic acid, a reaction important in pharmaceutical synthesis (Achiwa, 1978; Ojima et al., 1978) (Ojima et al., 1978).
Chiral Recognition in Inorganic Materials : It has been shown that octacalcium phosphate can enantioselectively incorporate (S)-(-)-methylsuccinic acid into its crystal lattice, demonstrating chiral recognition capabilities in inorganic materials (Yokoi et al., 2017).
Bioreduction and Biosynthesis : The compound is involved in microbial production processes, such as the bioreduction of citraconate to produce 2-methylsuccinic acid, which has applications in producing polymers and bioplastics (Wang et al., 2018).
Safety And Hazards
The safety data sheet for a similar compound, “®-(-)-Mandelic acid”, indicates that it causes serious eye damage . It’s recommended to wear protective gloves, clothing, eye protection, and face protection when handling it . In case of eye contact, rinse cautiously with water for several minutes and seek medical attention .
Zukünftige Richtungen
The catalytic reduction of carboxylic acid derivatives, such as “®-(+)-Methylsuccinic acid”, has witnessed a rapid development in recent years . These reactions are receiving increased attention in the context of upgrading bio-based feedstocks . Future research may focus on discovering cheaper and cleaner ways to produce platform molecules from renewable substrates .
Eigenschaften
IUPAC Name |
(2R)-2-methylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-3(5(8)9)2-4(6)7/h3H,2H2,1H3,(H,6,7)(H,8,9)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUAQHNMJWJLTG-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189937 | |
| Record name | Butanedioic acid, methyl-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-Methylsuccinic acid | |
CAS RN |
3641-51-8 | |
| Record name | (+)-Methylsuccinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3641-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanedioic acid, methyl-, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003641518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, methyl-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(+)-Methylsuccinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




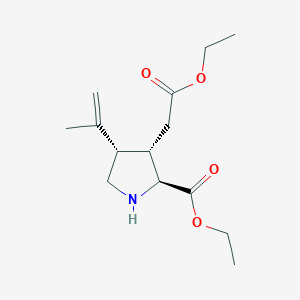

![S-[(9a-Hydroxy-4,4-dimethyl-2-oxo-2,4,4a,5,6,8a,9,9a-octahydronaphtho[2,3-b]furan-7-yl)methyl] ethanethioate](/img/structure/B1199817.png)

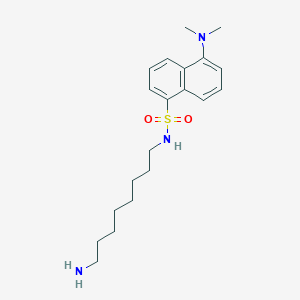



![4-amino-1-[(3S,4S,5R)-3-(fluoromethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1199826.png)

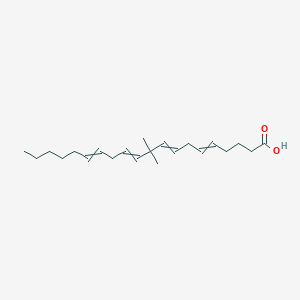
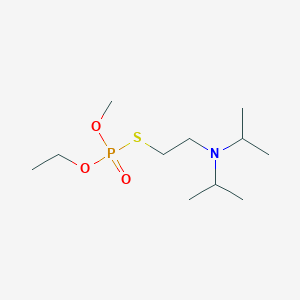
![Benzo[k]tetraphene-3,4-diol](/img/structure/B1199834.png)